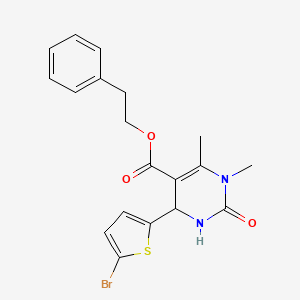
2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-溴噻吩-2-基)-1,6-二甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸2-苯乙酯是一种复杂的有机化合物,它具有独特的官能团组合,包括溴噻吩部分、四氢嘧啶环和苯乙酯。
准备方法
合成路线和反应条件
4-(5-溴噻吩-2-基)-1,6-二甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸2-苯乙酯的合成通常涉及多步有机反应。一种常见的途径是将5-溴噻吩-2-羧酸与2-苯乙胺缩合形成相应的酰胺。然后在酸性条件下将该中间体与尿素环化,得到四氢嘧啶环。最后的酯化步骤涉及在脱水剂如二环己基碳二亚胺(DCC)的存在下,羧酸基团与苯乙醇反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器来提高反应效率和产率。催化剂和溶剂的选择要仔细,以最大程度地降低成本和环境影响。
化学反应分析
反应类型
4-(5-溴噻吩-2-基)-1,6-二甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸2-苯乙酯可以进行各种化学反应,包括:
氧化: 溴噻吩部分可以被氧化形成亚砜或砜。
还原: 四氢嘧啶环中的羰基可以被还原形成醇。
取代: 噻吩环中的溴原子可以被亲核试剂(如胺或硫醇)取代。
常见试剂和条件
氧化: 像过氧化氢或间氯过氧苯甲酸(m-CPBA)之类的试剂,在温和的条件下。
还原: 像氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)之类的试剂。
取代: 像叠氮化钠(NaN3)或硫氰酸钾(KSCN)之类的试剂,在极性溶剂中。
主要产物
氧化: 亚砜或砜。
还原: 醇。
取代: 叠氮化物或硫氰酸盐。
科学研究应用
4-(5-溴噻吩-2-基)-1,6-二甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸2-苯乙酯在科学研究中具有多种应用:
化学: 用作合成更复杂有机分子的构件。
生物学: 研究其作为具有抗菌或抗癌特性的生物活性化合物的潜力。
医学: 探索其在药物开发中的潜在用途,特别是在靶向特定酶或受体方面。
工业: 用于开发具有独特电子或光学特性的先进材料。
作用机制
4-(5-溴噻吩-2-基)-1,6-二甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸2-苯乙酯的作用机制涉及其与特定分子靶标的相互作用。溴噻吩部分可以与酶或受体中的富电子位点相互作用,而四氢嘧啶环可以与氨基酸残基形成氢键。这些相互作用可以调节靶蛋白的活性,从而导致各种生物学效应。
相似化合物的比较
类似化合物
- 4-(5-氯噻吩-2-基)-1,6-二甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸2-苯乙酯
- 4-(5-氟噻吩-2-基)-1,6-二甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸2-苯乙酯
- 4-(5-碘噻吩-2-基)-1,6-二甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸2-苯乙酯
独特性
4-(5-溴噻吩-2-基)-1,6-二甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸2-苯乙酯的噻吩环中存在溴原子赋予了它独特的电子性质,可以增强其反应性和与生物靶标的相互作用。这使它区别于它的氯、氟和碘类似物,它们可能具有不同的反应性特征和生物活性。
生物活性
2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its anti-cancer effects, antimicrobial activities, and other pharmacological applications.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydropyrimidine core substituted with a phenethyl group and a bromothiophene moiety. The presence of these functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅BrN₂O₃S |
| Molecular Weight | 365.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that specific derivatives had an IC50 value in the low micromolar range against hepatocellular carcinoma cells, suggesting that the target compound may also possess similar properties due to structural similarities .
Antimicrobial Properties
The compound's antimicrobial activity has been evaluated against a range of bacterial and fungal strains. Preliminary results indicate that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Case Studies
- Antitumor Efficacy : A derivative of tetrahydropyrimidine was tested on various cancer cell lines, showing IC50 values ranging from 1 to 10 μM. This suggests that modifications to the structure could enhance potency against specific cancer types.
- Antimicrobial Screening : In a study evaluating antimicrobial efficacy, the compound was found to inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 μg/mL and 64 μg/mL respectively .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
- Cell Cycle Arrest : Some studies indicate that tetrahydropyrimidines can induce cell cycle arrest at the G0/G1 phase.
- Apoptosis Induction : Evidence suggests that these compounds may promote apoptosis in cancer cells through mitochondrial pathways.
属性
分子式 |
C19H19BrN2O3S |
|---|---|
分子量 |
435.3 g/mol |
IUPAC 名称 |
2-phenylethyl 6-(5-bromothiophen-2-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H19BrN2O3S/c1-12-16(18(23)25-11-10-13-6-4-3-5-7-13)17(21-19(24)22(12)2)14-8-9-15(20)26-14/h3-9,17H,10-11H2,1-2H3,(H,21,24) |
InChI 键 |
JPXOMGQGEYJYOD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(S2)Br)C(=O)OCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















